Isoform Selectivity: hCA IX/XII vs. hCA II
Pyridine-containing sulfonamides demonstrate a markedly different selectivity profile compared to their benzene analogs. A study comparing 5-(3-tosylureido)pyridine-2-sulfonamide (pyridine) and 4-tosylureido-benzenesulfonamide (ts-SA, benzene) showed that the pyridine derivative is a low nanomolar inhibitor only of tumor-associated hCA IX and XII, while being less effective against 9 other isoforms. In contrast, the benzene analog is a promiscuous, low nanomolar inhibitor of 7 out of 10 human CA isoforms [1]. This shift in selectivity is attributed to a tilt of the pyridine ring, which causes a steric clash with Thr200 in the active site of non-target isoforms, a feature absent in the benzene analog [1].
| Evidence Dimension | Isoform Selectivity Profile |
|---|---|
| Target Compound Data | Selective inhibitor of hCA IX and hCA XII (low nanomolar); reduced activity against 9 other isoforms |
| Comparator Or Baseline | 4-tosylureido-benzenesulfonamide (ts-SA, benzene analog) |
| Quantified Difference | Target compound is isoform-selective; comparator is a promiscuous inhibitor of 7/10 hCA isoforms |
| Conditions | Stopped-flow CO₂ hydrase assay on purified human carbonic anhydrase isoforms [1] |
Why This Matters
For drug discovery programs targeting tumor-associated CA isoforms (e.g., in oncology), the pyridine scaffold offers a critical advantage in avoiding off-target inhibition of ubiquitous CA I and II, which is a major source of side effects and lack of efficacy with non-selective CA inhibitors.
- [1] Bozdag, M.; Ferraroni, M.; Carta, F.; Vullo, D.; Lucarini, L.; Orlandini, E.; Rossello, A.; Nuti, E.; Scozzafava, A.; Masini, E.; et al. Combining the tail and the ring approaches for obtaining potent and isoform-selective carbonic anhydrase inhibitors: Solution and X-ray crystallographic studies. Bioorg. Med. Chem. 2014, 22, 334-340. View Source
